molecular formula C7H12N4 B13870228 N'-methyl-N'-pyrimidin-4-ylethane-1,2-diamine

N'-methyl-N'-pyrimidin-4-ylethane-1,2-diamine

Cat. No.: B13870228
M. Wt: 152.20 g/mol
InChI Key: WJVVAVBYDXUPCI-UHFFFAOYSA-N
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Description

N’-methyl-N’-pyrimidin-4-ylethane-1,2-diamine is an organic compound with the molecular formula C7H11N3 This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-pyrimidin-4-ylethane-1,2-diamine typically involves the reaction of pyrimidine derivatives with ethylenediamine. One common method involves the alkylation of pyrimidine with N-methyl ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N’-methyl-N’-pyrimidin-4-ylethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-pyrimidin-4-ylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N’-methyl-N’-pyrimidin-4-ylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-methyl-N’-pyrimidin-4-ylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are studied for their biological activities.

    Pyridine compounds: These compounds share the pyridine ring structure and have various applications in chemistry and biology.

Uniqueness

N’-methyl-N’-pyrimidin-4-ylethane-1,2-diamine is unique due to its specific combination of a pyrimidine ring with an ethylenediamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-methyl-N'-pyrimidin-4-ylethane-1,2-diamine

InChI

InChI=1S/C7H12N4/c1-11(5-3-8)7-2-4-9-6-10-7/h2,4,6H,3,5,8H2,1H3

InChI Key

WJVVAVBYDXUPCI-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=NC=NC=C1

Origin of Product

United States

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